molecular formula C22H23N3O4S3 B12018435 2-Methoxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide

2-Methoxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide

Cat. No.: B12018435
M. Wt: 489.6 g/mol
InChI Key: GWGMOWJJFLQKIN-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide is a complex organic compound with a molecular formula of C22H23N3O4S3 and a molecular weight of 489.638 g/mol . This compound features a thiazolidinone ring, a thienylmethylene group, and a benzohydrazide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of Thienylmethylene Group: The thienylmethylene group is introduced via a Knoevenagel condensation reaction between a thienyl aldehyde and the thiazolidinone derivative.

    Attachment of Benzohydrazide Moiety: The final step involves the coupling of the intermediate with 2-methoxybenzohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-Methoxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are being explored, particularly its anti-inflammatory and anticancer activities. Its ability to modulate specific molecular pathways is of significant interest in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Methoxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and thienylmethylene group are crucial for binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N’-{3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid}benzohydrazide
  • N-(2-Methoxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

Uniqueness

Compared to similar compounds, 2-Methoxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide stands out due to its longer hexanoyl chain, which may enhance its binding affinity and specificity for certain biological targets. This structural feature could potentially lead to improved therapeutic efficacy and reduced side effects.

Properties

Molecular Formula

C22H23N3O4S3

Molecular Weight

489.6 g/mol

IUPAC Name

2-methoxy-N'-[6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoyl]benzohydrazide

InChI

InChI=1S/C22H23N3O4S3/c1-29-17-10-5-4-9-16(17)20(27)24-23-19(26)11-3-2-6-12-25-21(28)18(32-22(25)30)14-15-8-7-13-31-15/h4-5,7-10,13-14H,2-3,6,11-12H2,1H3,(H,23,26)(H,24,27)/b18-14+

InChI Key

GWGMOWJJFLQKIN-NBVRZTHBSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)NNC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.